molecular formula C6H7NO3 B2832770 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid CAS No. 36042-28-1

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid

Cat. No. B2832770
CAS RN: 36042-28-1
M. Wt: 141.126
InChI Key: NIIQFRPJZYDYBT-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-oxazol-4-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of these hetero atoms imparts preferential specificities in their biological responses .

Scientific Research Applications

Synthesis and Chemical Properties

Recent studies have focused on the synthesis and exploration of chemical properties of compounds related to 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid and its derivatives. For instance, Tortoioli et al. (2020) developed an efficient and sustainable synthesis method for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, highlighting an atom economical and environmentally benign process suitable for the rapid construction of functionally diverse 1,2,4-triazoles (Tortoioli et al., 2020). This methodology could potentially be adapted for the synthesis of this compound derivatives.

Applications in Material Science

Another notable application involves the synthesis of energetic salts with potential uses in secondary explosives. He et al. (2018) developed methods for synthesizing 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, a precursor for energetic furazanate salts. These compounds exhibit promising characteristics for secondary explosives, demonstrating the potential of this compound derivatives in material science (He et al., 2018).

Pharmaceutical and Biological Research

In the pharmaceutical domain, the derivatives of this compound are explored for their potential biological activities. For example, the synthesis of polymethylated DOTA ligands, which form sterically crowded lanthanide chelates, was investigated by Ranganathan et al. (2002). These chelates have potential applications in magnetic resonance imaging (MRI) as they affect the conformational mobility and relaxivity of the complexes (Ranganathan et al., 2002).

Environmental and Safety Research

The safe generation and utilization of hydrazoic acid in continuous flow reactors, as discussed by Gutmann et al. (2012), represent significant advancements in chemical synthesis safety protocols. This methodology can be employed for the synthesis of tetrazoles and azido-acetylamides, demonstrating the utility of this compound derivatives in creating safer chemical processes (Gutmann et al., 2012).

Safety and Hazards

Safety information for “2-(2-Methyl-1,3-oxazol-4-yl)acetic acid” suggests that it may be harmful if absorbed through the skin, inhaled, or ingested . It may cause irritation of the digestive tract and respiratory tract, and it may be harmful to the eyes .

properties

IUPAC Name

2-(2-methyl-1,3-oxazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQFRPJZYDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36042-28-1
Record name 2-(2-methyl-1,3-oxazol-4-yl)acetic acid
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